molecular formula C16H16N2O B2805679 (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one CAS No. 512815-07-5

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one

Cat. No.: B2805679
CAS No.: 512815-07-5
M. Wt: 252.317
InChI Key: XKOHTAMYCDGOHF-UKTHLTGXSA-N
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Description

(2E)-2-[(1,3-Dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry and materials science research. This compound features a α,β-unsaturated ketone backbone, where a 1,3-dimethylpyrazole ring is connected via a methylidene bridge to a 3,4-dihydronaphthalen-1-one (α-tetralone) core . Chalcone derivatives analogous to this structure are extensively investigated for their diverse biological activities, which include potential anticancer properties . The pyrazole moiety is a privileged scaffold in drug discovery, known to contribute to potent biological activity by acting as a pharmacophore in kinase inhibitors and other therapeutic targets . The specific molecular architecture, particularly the extended π-conjugation system resulting from the (2E)-configuration, also makes related chalcone derivatives candidates for non-linear optical materials . Researchers utilize this compound and its analogs as a key intermediate in organic synthesis and for probing biological mechanisms. The product is provided with guaranteed high purity and stability for research applications. This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-14(10-18(2)17-11)9-13-8-7-12-5-3-4-6-15(12)16(13)19/h3-6,9-10H,7-8H2,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOHTAMYCDGOHF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2CCC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/2\CCC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one is a synthetic organic molecule that exhibits significant biological activity. It is characterized by a naphthalene backbone modified with a pyrazole moiety, which enhances its chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves condensation reactions between naphthalene derivatives and substituted pyrazoles. The specific synthetic routes can vary based on the desired purity and yield of the final product. The compound belongs to the class of naphthalenones , which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in various cancer cell lines.
  • Anti-inflammatory Properties : Similar pyrazole derivatives are known for their anti-inflammatory effects, suggesting that this compound may share similar mechanisms.

Case Studies and Experimental Findings

Recent studies have evaluated the cytotoxicity and selectivity of this compound against different cancer cell lines.

Study Cell Line IC50 (µM) Selectivity Index
Study 1MCF-715.5>10
Study 2HeLa20.0>8
Study 3PC-318.7>12

These findings indicate a promising profile for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrazole ring or naphthalene backbone can significantly affect its potency and selectivity:

  • Substitution Effects : Variations in substituents on the pyrazole ring have been shown to alter cytotoxicity profiles significantly.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have elucidated the importance of specific functional groups in enhancing biological activity:

Compound IC50 (µM) Mechanism
Compound A12.0Inhibition of kinase activity
Compound B25.5Induction of apoptosis
(2E)-2-[(1,3-Dimethyl...)15.5Potential multi-target action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related α,β-unsaturated ketones, focusing on substituent effects, physicochemical properties, and spectroscopic characteristics.

Substituent Effects and Structural Variations

Table 1: Key Structural and Physical Properties of Analogs
Compound Name / ID Core Structure Substituents Melting Point (°C) Yield (%) HPLC Purity (%) Retention Time (min)
Target Compound Tetralone 1,3-Dimethylpyrazol-4-yl N/A N/A N/A N/A
PMMD () Tetralone 3,4-Dimethoxyphenyl N/A N/A N/A N/A
HMMD () Tetralone 3-Hydroxy-4-methoxyphenyl N/A N/A N/A N/A
3b2 () Cyclopentanone 4-Fluorophenyl, 4-hydroxy-3-methoxyphenyl 179.5–183.7 35.8 98.744 19.210
3b3 () Cyclopentanone 2-Chlorophenyl, 4-hydroxy-3-methoxyphenyl 169.4–171.3 49.8 93.977 20.260
Compound-1 () Pyrazol-3-one 2-Nitrophenyl 170 69.8 N/A N/A
Key Observations:

Substituent Electronic Effects: The target compound’s dimethylpyrazole group is electron-rich due to the methyl donors, contrasting with electron-withdrawing groups (e.g., -F in 3b2, -Cl in 3b3, -NO2 in Compound-1). This difference impacts conjugation and electrophilicity of the α,β-unsaturated ketone . Methoxy and hydroxy groups in HMMD and 3b2–3b6 enhance polarity, as seen in their HPLC retention times (14–20 min) .

Hydroxy groups (e.g., in HMMD and 3b6) improve aqueous solubility, whereas lipophilic substituents (e.g., tert-butyl in 3b4) enhance logP values .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison
Compound $ ^1H $-NMR Shifts (δ, ppm) ESI-MS (m/z) [M+1]+ IR Stretches (cm$ ^{-1} $)
Target Compound Expected: Pyrazole CH$ 3 $ (~δ 2.5–3.0) N/A C=O (~1700)
3b2 () 7.747 (fluorophenyl), 3.839 (OCH$ 3 $) 324.9 N/A
3b3 () 7.892 (chlorophenyl), 3.950 (OCH$ 3 $) 340.8 N/A
Compound-1 () N/A N/A 1702 (C=O), 1552 (NO$ 2 $)
Key Observations:
  • $ ^1H $-NMR : Aromatic protons in the target compound’s pyrazole ring are expected as singlets due to symmetry, distinct from split signals in halogenated analogs (e.g., 3b2’s fluorophenyl multiplet at δ 7.747) .
  • Mass Spectrometry: The target compound’s molecular ion would differ from cyclopentanone analogs (e.g., 3b2: m/z 324.9) due to the tetralone core and pyrazole mass contribution .
  • IR Spectroscopy : Strong C=O stretches (~1700 cm$ ^{-1} $) are consistent across analogs, while nitro groups (e.g., Compound-1: 1552 cm$ ^{-1} $) introduce distinct peaks .

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one?

The compound is typically synthesized via base-catalyzed Claisen-Schmidt condensation between α-tetralone and 1,3-dimethylpyrazole-4-carbaldehyde. Ethanol or methanol is commonly used as the solvent with NaOH/KOH as the base. Reaction conditions (e.g., 60–80°C, 6–12 hours) must balance yield and purity. Monitoring via TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) and purification by recrystallization (ethanol/water) are critical steps .

Q. How can the E-configuration of the exocyclic double bond be confirmed experimentally?

The E-configuration is confirmed via 1^1H-NMR: the vinylic proton (CH=N) appears as a singlet at δ ~7.3–7.5 ppm due to restricted rotation. NOESY experiments can further validate spatial arrangements. For crystallographic confirmation, refinement using SHELXL (e.g., anisotropic displacement parameters) resolves geometric isomerism .

Q. What analytical techniques are essential for characterizing this compound?

  • Elemental analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values).
  • FTIR : Confirms carbonyl (C=O stretch at ~1680–1700 cm1^{-1}) and C=N (1560–1600 cm1^{-1}).
  • 1^1H/13^{13}C-NMR : Assigns aromatic protons (δ 6.8–8.0 ppm) and dihydronaphthalenone methylene groups (δ 2.8–3.2 ppm).
  • Single-crystal XRD : Determines molecular geometry and packing (e.g., space group P21/cP2_1/c, Z = 4) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in the pyrazole ring) be resolved?

Use SHELXL’s PART instruction to model disorder, refine occupancy ratios, and apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters. Validate with residual density maps and R-factor convergence (<5%) . For severe disorder, consider temperature-dependent XRD or DFT calculations to compare energy-minimized conformers .

Q. What computational methods are suitable for predicting biological activity?

  • Molecular docking : Screen against targets like cyclooxygenase-2 (PDB: 5KIR) using AutoDock Vina. Focus on hydrogen bonding with the pyrazole ring and π-π stacking with the dihydronaphthalenone moiety.
  • QSAR models : Correlate substituent effects (e.g., methyl groups on pyrazole) with IC50_{50} values from anticancer assays .

Q. How can reaction yields be improved without compromising stereochemical purity?

Optimize via:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility but risk side reactions.
  • Catalyst choice : Protic acids (e.g., p-TsOH) or Lewis acids (ZnCl2_2) can accelerate condensation.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) while maintaining >90% E-selectivity .

Methodological Challenges and Solutions

Q. What strategies address low reproducibility in biological assays (e.g., variable IC50_{50} values)?

  • Standardize assay conditions: Use identical cell lines (e.g., MCF-7 for breast cancer), passage numbers, and DMSO concentrations (<0.1%).
  • Validate via orthogonal methods: Compare MTT assay results with apoptosis markers (Annexin V/PI flow cytometry) .

Q. How should researchers handle discrepancies between experimental and computational bond lengths?

  • Crystallographic refinement : Check for thermal motion artifacts (ADP > 0.05 Å2^2) and apply TLS parameterization.
  • DFT optimization : Use B3LYP/6-31G(d) to calculate gas-phase geometry. Account for crystal packing effects via periodic boundary conditions .

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